The synthesis of ethane-1,2-diol can be achieved through several methods. One notable approach is the formose reaction, which involves the reaction of formaldehyde with methanol in the presence of a catalyst. Recent studies have demonstrated that using fumed silica (Aerosil) as a catalyst at a pH of 10.6 results in the production of ethane-1,2-diol from formaldehyde and methanol. This method has been characterized by various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography/mass spectrometry (GC/MS) to confirm the formation of ethylene glycol .
In a typical experimental setup:
The efficiency of this method was noted to be relatively low, indicating potential areas for optimization .
Ethane-1,2-diol has the molecular formula , featuring two hydroxyl (-OH) groups attached to adjacent carbon atoms. Its structure can be represented as follows:
Tridecanedioic acid has the molecular formula , characterized by its long carbon chain with two terminal carboxylic acid groups:
Both compounds exhibit distinct physical properties due to their structural differences. Ethane-1,2-diol is a viscous liquid at room temperature, while tridecanedioic acid typically appears as a crystalline solid.
Ethane-1,2-diol participates in various chemical reactions typical for alcohols, including oxidation to form aldehydes or ketones and esterification with acids to produce esters. Tridecanedioic acid can undergo similar reactions due to its carboxylic acid groups.
The esterification reaction between ethane-1,2-diol and tridecanedioic acid can be represented as follows:
This reaction leads to the formation of polyesters that have applications in materials science.
The mechanism of action for both compounds primarily revolves around their functional groups:
In polymer synthesis, these compounds can react under heat or catalytic conditions to form long-chain polyesters.
Both compounds are hygroscopic and exhibit high reactivity due to their functional groups. Ethane-1,2-diol is particularly known for its ability to form hydrogen bonds, enhancing its solubility in water.
Ethane-1,2-diol is widely used in:
Tridecanedioic acid finds applications in:
Both compounds play crucial roles in industrial chemistry and material science due to their versatile chemical properties and reactivity profiles .
The industrial production of ethane-1,2-diol (ethylene glycol, MEG) primarily occurs through the acid-catalyzed hydration of epoxyethane (ethylene oxide) under controlled conditions. This process typically operates at 320-340 K with 0.5% sulfuric acid catalyst under pressure, requiring a 20-fold molar excess of water to minimize the formation of higher homologues (diethylene glycol, triethylene glycol). Under optimal conditions, approximately 90% of epoxyethane converts to the target diol, though by-product formation remains an inherent challenge due to epoxyethane's higher reactivity with diols than water [2] [4].
The Shell OMEGA process represents a significant technological advancement, achieving selectivities exceeding 99.5% through a two-stage reaction pathway. This innovative approach first converts epoxyethane with carbon dioxide to form 1,3-dioxolan-2-one (ethene carbonate) using an organophosphorus catalyst. Subsequent hydrolysis of this intermediate yields ethane-1,2-diol while regenerating CO₂ for recycling. Despite the apparent complexity, this process eliminates purification stages for higher glycols, substantially reducing capital and operational costs. The OMEGA process also demonstrates superior environmental efficiency, reducing water consumption by approximately 80% compared to conventional hydration. Since its first commissioning in South Korea (2008), this technology has become the benchmark for new production facilities, including Shell's integrated complexes in Singapore [2] [4].
Table 1: Comparative Analysis of Ethane-1,2-diol Production Technologies
Process Parameter | Conventional Hydration | OMEGA Process |
---|---|---|
Reaction Stages | Single-step | Two-step catalytic |
Catalyst System | Sulfuric acid (0.5%) | Organophosphorus compound |
Temperature Range | 320-340 K | 320-350 K |
Water Requirement | 20-fold molar excess | Minimal stoichiometric |
By-product Formation | 7-10% higher glycols | <0.5% |
Capital Costs | Higher purification needs | Reduced by ~30% |
Global Production Share | ~75% | ~25% (rapidly expanding) |
While epoxyethane hydration dominates industrial production, alternative pathways via dimethyl oxalate hydrogenation present promising routes with reduced energy intensity. This method employs copper-based catalysts (Cu/SiO₂, Cu-Cr) under elevated hydrogen pressures (20-50 bar) at 473-573 K. The reaction proceeds through a stepwise reduction mechanism: dimethyl oxalate first undergoes hydrogenolysis to methyl glycolate, followed by further reduction to yield ethane-1,2-diol. Catalyst design focuses on optimizing metal dispersion and support interactions to enhance selectivity toward the diol while minimizing over-hydrogenation to ethanol or dehydration products. Recent advances demonstrate that bimetallic systems incorporating palladium or silver promoters significantly suppress side reactions, achieving diol selectivities exceeding 95% at near-complete oxalate conversion. This pathway offers particular advantages for integrated biorefineries where biomass-derived syngas can be converted to oxalate precursors via carbonylation pathways, though commercial implementation remains limited compared to petrochemical routes [1].
Tridecanedioic acid (brassylic acid), a C₁₃ dicarboxylic acid with the chemical formula HOOC(CH₂)₁₁COOH, is increasingly produced via sustainable biocatalytic processes using renewable feedstocks. These methods employ specialized yeast strains (Candida tropicalis, Candida cloacae) to metabolize C13-C18 alkanes or fatty acids through ω-oxidation pathways. The process involves controlled fermentation (72-96 hours, 30°C, pH 6.5-7.0) where microbial enzymes sequentially oxidize terminal methyl groups to carboxylic acids, yielding the dicarboxylic acid. Following fermentation, the broth undergoes centrifugation and acid precipitation to recover crude diacid, which is further purified through crystallization from aqueous solutions to achieve >98% purity. Modern strain engineering has enhanced productivity by overexpressing cytochrome P450 monooxygenases and dehydrogenase enzymes, while simultaneously disrupting β-oxidation pathways that degrade the dicarboxylic acid chain. This approach achieves yields of approximately 120-140 g/L with carbon efficiencies exceeding 75%, representing a significant improvement over traditional chemical synthesis routes [5] [7] [9].
The conventional chemical synthesis of tridecanedioic acid employs ozonolysis of erucic acid ((Z)-docos-13-enoic acid), a monounsaturated C22 fatty acid predominantly sourced from rapeseed or crambe oil. This three-stage process begins with ozone bubbling through erucic acid dissolved in acetic acid or ethyl acetate at 5-10°C, forming an unstable ozonide intermediate. Subsequent reductive cleavage using catalysts such as zinc dust or hydrogen with palladium yields pelargonic acid (C9 monoacid) and brassylic acid (C13 diacid). Yield optimization focuses on controlling reaction stoichiometry (ozone:substrate ratio 1.05:1), solvent selection (polar aprotic solvents enhance selectivity), and precise temperature control during ozonolysis to prevent peroxide degradation. Recent advances employ in situ generated ozone and continuous flow reactors to improve mass transfer and safety. Through these optimizations, industrial-scale processes achieve isolated yields exceeding 85% with purity suitable for polymer applications. The coproduction of pelargonic acid enhances process economics, as both acids find applications in plasticizers and fragrances [6] [9] [10].
Table 2: Optimization Parameters for Tridecanedioic Acid Synthesis via Ozonolysis
Process Variable | Standard Conditions | Optimized Approach | Yield Impact |
---|---|---|---|
Ozonation Temperature | 5-10°C | Microreactor (-5 to 0°C) | +12% diacid purity |
Reduction Method | Zinc/acetic acid | Catalytic hydrogenation | Eliminates metal waste |
Solvent System | Acetic acid | Ethyl acetate/water biphasic | Easier separation |
Erucic Acid Purity | Technical grade (70-80%) | >90% methyl ester | +15% overall yield |
Ozone Delivery | Batch bubbling | Membrane dispersion reactor | 30% faster reaction |
By-product Valorization | Pelargonic acid sold separately | Integrated conversion to esters | +20% process economics |
The copolymerization of ethane-1,2-diol and tridecanedioic acid produces aliphatic polyesters characterized by enhanced flexibility and hydrophobicity compared to shorter-chain diacid counterparts. Industrial synthesis employs melt polycondensation under inert atmosphere (nitrogen) with titanium(IV) butoxide or zinc acetate catalysts (0.05-0.2 wt%). The reaction proceeds through a two-stage mechanism: initial esterification at 180-220°C to form oligomers with water elimination, followed by polycondensation at 240-260°C under reduced pressure (<1 mmHg) to build molecular weight. The extended methylene sequence (C13) in tridecanedioic acid provides exceptional chain mobility, resulting in polyesters with low glass transition temperatures (Tg ≈ -40°C) and high elongation at break (>300%). These properties make the copolymers suitable for hot-melt adhesives, low-temperature plasticizers, and biodegradable packaging materials [3] [9].
Advanced processing techniques include solid-state polymerization (SSP) of prepolymers below their melting point (180-200°C), which enables higher molecular weight development without thermal degradation. Additionally, reactive extrusion in twin-screw extruders integrates polymerization and processing, particularly for nylon-1313 production where the diacid is copolymerized with diamines. The resulting engineering plastic exhibits low moisture absorption (≈1.2% vs. 2.5% for nylon-6,6), retained mechanical properties in humid environments, and excellent abrasion resistance, making it suitable for automotive and electrical components under variable climatic conditions [6] [9].
Table 3: Copolymerization Techniques for Ethane-1,2-diol/Tridecanedioic Acid Polyesters
Polymerization Method | Reaction Conditions | Catalyst System | Resulting Polymer Properties | Primary Applications |
---|---|---|---|---|
Melt Polycondensation | 240-260°C, <1 mmHg, 4-6 hours | Ti(OBu)₄ (0.1 wt%) | Mw 40-60 kDa, PDI 2.0-2.5 | Hot-melt adhesives |
Solid-State Post-Condensation | 180-200°C, N₂ flow, 10-15 hours | Sb₂O₃ (0.05 wt%) | Mw 80-100 kDa, PDI 1.8-2.0 | High-strength fibers |
Reactive Extrusion | 220-280°C, residence time 5-15 minutes | SnOct₂ (0.2 wt%) | Mw 30-50 kDa, narrow PDI | Biodegradable packaging films |
Solution Polycondensation | 150°C, dipolar aprotic solvents | Zn(OAc)₂ (0.15 wt%) | Mw 20-40 kDa, controlled end groups | Functional oligomers |
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